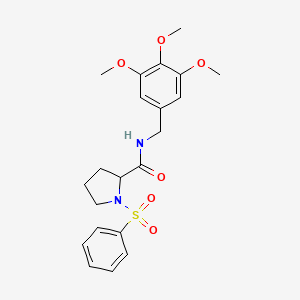
3-(benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide
説明
3-(Benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide is a chemical compound that has been extensively studied for its various scientific research applications. It is commonly known as BDPA, and its molecular formula is C16H14Cl2NO3S. BDPA is a sulfonylurea derivative and is widely used as a research tool to study the mechanism of action of various biological processes.
作用機序
BDPA acts as an inhibitor of the ATP-sensitive potassium channels, which are present in pancreatic beta cells. These channels play a crucial role in the regulation of insulin secretion. Inhibition of these channels by BDPA leads to depolarization of the beta cells and subsequent insulin secretion.
Biochemical and Physiological Effects:
BDPA has been found to have potent effects on glucose homeostasis and insulin secretion. It has been shown to increase insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models. BDPA has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
BDPA is a potent research tool that can be used to study the molecular mechanisms of insulin secretion and glucose homeostasis. It has been extensively studied and has a well-defined mechanism of action. However, BDPA has some limitations, including its potential toxicity and the need for careful dosing in experiments.
将来の方向性
There are several future directions for the study of BDPA, including its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders. BDPA has also been found to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory diseases. Additionally, the development of new derivatives of BDPA with improved properties and reduced toxicity is an area of active research.
科学的研究の応用
BDPA has been used in various scientific research applications, including the study of the molecular mechanisms of insulin secretion and glucose homeostasis. It has also been used to study the role of ATP-sensitive potassium channels in the regulation of insulin secretion. BDPA has been found to be a potent inhibitor of these channels, leading to increased insulin secretion.
特性
IUPAC Name |
3-benzylsulfonyl-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-14-7-6-13(10-15(14)18)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBPTXBFFMPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)
![ethyl 4-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4192720.png)
![4-chloro-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4192727.png)
![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![1-methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4192747.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4192751.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate](/img/structure/B4192798.png)